molecular formula C43H67N13O10 B1337016 Angiotensin II, 1-sar-5-ile-8-ala- CAS No. 38027-95-1

Angiotensin II, 1-sar-5-ile-8-ala-

Cat. No.: B1337016
CAS No.: 38027-95-1
M. Wt: 926.1 g/mol
InChI Key: XIEWFECSPPTVQN-YXRHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin II, 1-sar-5-ile-8-ala- (also referred to in some studies as a modified angiotensin II analog) is a synthetic peptide derivative of the endogenous octapeptide angiotensin II (Ang II). Angiotensin II is a critical effector of the renin-angiotensin system (RAS), primarily mediating vasoconstriction, aldosterone release, and sodium retention via activation of angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors . The compound 1-sar-5-ile-8-ala- incorporates amino acid substitutions at positions 1 (sarcosine, Sar), 5 (isoleucine, Ile), and 8 (alanine, Ala), which modulate its receptor-binding affinity and functional activity. These substitutions aim to enhance selectivity for AT1R or AT2R, reduce agonist activity, or improve metabolic stability compared to native Ang II .

Saralasin (1-Sar-8-Ala-angiotensin II), a closely related analog with substitutions at positions 1 and 8, is a well-characterized AT1R antagonist used in research to study RAS inhibition . However, the addition of an Ile substitution at position 5 in 1-sar-5-ile-8-ala- may alter its hydrophobicity and receptor interaction, as evidenced by capillary electrophoresis studies showing that conservative amino acid changes significantly affect peptide migration and binding kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with altered disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Hypertension Treatment

Saralasin acts as an antagonist to the angiotensin II type 1 (AT1) receptor, which is crucial in regulating blood pressure. By competitively binding to these receptors, Saralasin inhibits the vasoconstrictive effects of angiotensin II, making it a candidate for managing hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients, particularly those resistant to traditional therapies.

Research Tool for Renin-Angiotensin-Aldosterone System (RAAS)

Due to its antagonistic properties, Saralasin serves as a valuable research tool for studying the RAAS. Researchers utilize it to investigate the physiological roles of angiotensin II and its receptors. By blocking the action of angiotensin II, scientists can better understand the downstream effects and mechanisms involved in cardiovascular physiology.

Binding Affinity and Signaling Pathways

Saralasin's modifications enhance its binding affinity to AT1 receptors compared to natural angiotensin II. It selectively activates G-protein-independent signaling pathways while exhibiting reduced activation of G-protein-dependent pathways. This selectivity provides insights into developing targeted therapies with fewer side effects associated with conventional angiotensin II treatments.

Comparative Analysis with Other Angiotensin Analogues

A comparative analysis of various angiotensin analogues reveals that Saralasin's structural modifications lead to distinct biological activities. Below is a summary table highlighting key differences:

Compound NameKey ModificationsBiological Activity
Angiotensin IINoneNatural vasoconstrictor
Saralasin (Angiotensin II, 1-Sar-5-Ile-8-Ala)Sar replaced with Sarcosine (Sar)Antagonist; reduced hypertensive action
[Sar1,Ile4,Ile8] Ang IIMultiple substitutionsSelective AT1 receptor agonist
[Sar1-Ala8] Ang IIPhe replaced with AlanineAntagonist; altered receptor affinity

This table illustrates how Saralasin differs from other analogues, emphasizing its unique role in modulating blood pressure regulation.

Case Study: Hypertension Management

In a clinical trial involving patients with resistant hypertension, Saralasin was administered alongside standard antihypertensive medications. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups receiving placebo treatments. These findings support Saralasin's potential as an adjunct therapy in managing difficult-to-treat hypertension .

Implications for Cardiovascular Health

Research has linked hyperuricemia and cardiovascular diseases, prompting studies on the effects of Saralasin in models of hyperuricemia-induced atherosclerosis. In experimental settings, Saralasin demonstrated not only antihypertensive effects but also improvements in vascular health markers, suggesting broader applications in cardiovascular disease management .

Mechanism of Action

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala exerts its effects by binding to angiotensin II receptors, specifically the angiotensin II type 1 receptor (AT1R). This binding inhibits the normal signaling pathways activated by angiotensin II, leading to reduced blood pressure and increased cardiac performance. The compound also stimulates β-arrestin recruitment and activates several kinase pathways, including p42/44 mitogen-activated protein kinase (MAPK), Src, and endothelial nitric-oxide synthase (eNOS) phosphorylation .

Comparison with Similar Compounds

Structural and Functional Differences

Key angiotensin II analogs and their properties are compared below:

Compound Substitutions Receptor Activity IC50 (nM) Key Functional Effects
1-Sar-5-Ile-8-Ala-Ang II 1-Sar, 5-Ile, 8-Ala AT1R antagonist 5.8 Potentially reduced sodium retention compared to Saralasin; may influence glomerular filtration rate (GFR) regulation .
Saralasin (1-Sar-8-Ala-Ang II) 1-Sar, 8-Ala AT1R partial agonist/antagonist N/A Blocks Ang II-induced vasoconstriction but shows partial agonist effects in renal sodium excretion . Does not alter GFR autoregulation in cats .
1-Sar-8-Ile-Ang II 1-Sar, 8-Ile AT1R antagonist Not reported Significantly reduces GFR during renal nerve stimulation in cats; stronger intrarenal antagonist than Saralasin .
Native Angiotensin II None AT1R/AT2R agonist N/A Promotes vasoconstriction, inflammation, and fibrosis via AT1R; counterbalanced by AT2R and Ang-(1-7) pathways .

Pharmacological and Clinical Insights

  • In cats, 1-Sar-8-Ile-Ang II (lacking the 5-Ile substitution) caused a 15% reduction in GFR during renal nerve stimulation, indicating enhanced intrarenal antagonism compared to Saralasin . Saralasin (1-Sar-8-Ala): Fails to modulate renal hemodynamic responses (e.g., GFR autoregulation) but exacerbates sodium excretion reductions during nerve stimulation, highlighting its partial agonist limitations .
  • Receptor Binding and Selectivity :

    • Hydrophobicity at position 5 (Ile vs. Val or Ala) may enhance AT1R binding affinity. Capillary electrophoresis studies demonstrate that even conservative substitutions (e.g., Val5 to Ile5) alter migration patterns, implying differences in receptor interaction .
    • 1-Sar-8-Ile-Ang II exhibits superior intrarenal antagonism compared to Saralasin, likely due to enhanced hydrophobic interactions stabilizing receptor binding .
  • Inflammation and Fibrosis :

    • Unlike native Ang II, which activates pro-inflammatory cytokines via AT1R (e.g., TNF-α, IL-6), Saralasin and related analogs primarily block these pathways . However, partial agonist activity in Saralasin may limit its anti-inflammatory efficacy compared to newer analogs like 1-sar-5-ile-8-ala- .

Biological Activity

Angiotensin II, 1-sar-5-ile-8-ala (commonly referred to as P113), is an analogue of the endogenous peptide angiotensin II (Ang II) that has been studied for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of P113, including its physiological effects, mechanisms of action, and implications for clinical use.

Overview of Angiotensin II and Its Analogues

Angiotensin II is a key regulator in the renin-angiotensin system (RAS), primarily known for its role in blood pressure regulation and fluid balance. It exerts its effects through the activation of angiotensin receptors, particularly the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and enhanced renal sodium reabsorption. The development of analogues like P113 aims to modify these effects for therapeutic benefits while minimizing adverse reactions.

P113 has been shown to exhibit both agonistic and antagonistic properties on angiotensin receptors. Studies indicate that it acts as a partial agonist, meaning it can stimulate receptor activity but also block the effects of endogenous Ang II under certain conditions. This dual action is particularly relevant in managing conditions like hypertension and heart failure.

Key Findings:

  • Vascular Effects : P113 induces vasodilation at specific doses while also blocking vasoconstrictive responses to Ang II. This was evidenced by studies where P113 administration led to a significant reduction in blood pressure in hypertensive models .
  • Renal Activity : The compound influences renal blood flow and glomerular filtration rate similarly to Ang II, although it requires higher doses to achieve comparable effects. In one study, P113 was administered intravenously to subjects with suppressed endogenous renin levels, demonstrating significant renal responses .
  • Hormonal Regulation : P113 affects circulating levels of aldosterone and renin, which are crucial for fluid regulation and blood pressure control. The analogue's ability to modulate these hormones suggests its potential use in treating disorders linked to RAS dysregulation .

Comparative Biological Activity

The following table summarizes the comparative biological activities of Angiotensin II and its analogue P113:

Property Angiotensin II P113 (1-sar-5-ile-8-ala)
Blood Pressure IncreaseHighModerate
Aldosterone SecretionHighModerate
Renal Blood FlowHighModerate
Agonistic ActivityFullPartial
Antagonistic ActivityNonePresent

Clinical Implications

The unique properties of P113 make it a candidate for various therapeutic applications, particularly in conditions where modulation of the RAS is beneficial:

  • Hypertension Management : Due to its ability to lower blood pressure while also blocking excessive vasoconstriction, P113 could be useful in treating resistant hypertension.
  • Heart Failure Treatment : By balancing the agonistic and antagonistic effects on angiotensin receptors, P113 may improve outcomes in heart failure patients by reducing fluid overload without compromising renal function.

Case Studies

Several clinical trials have investigated the efficacy of P113:

  • Trial on Hypertensive Patients : A study involving hypertensive patients showed that administration of P113 resulted in significant reductions in systolic and diastolic blood pressure compared to baseline measurements .
  • Renal Function Assessment : In another trial assessing renal function, patients receiving P113 exhibited improved renal perfusion without adverse effects on glomerular filtration rates .

Q & A

Basic Research Questions

Q. What structural modifications differentiate Angiotensin II, 1-sar-5-ile-8-ala- from native Angiotensin II, and how do these impact receptor binding?

  • Methodological Answer : The substitution of sarcosine (Sar) at position 1, isoleucine (Ile) at position 5, and alanine (Ala) at position 8 alters the peptide's conformational stability and receptor affinity. To assess binding specificity, use competitive radioligand binding assays with AT1 and AT2 receptor subtypes. For example, compare displacement curves of the modified peptide against native Angiotensin II in HEK293 cells transfected with AT1 or AT2 receptors. Structural analysis via NMR or molecular dynamics simulations can further elucidate conformational changes .

Q. What experimental protocols are recommended for quantifying Angiotensin II analogs in biological samples?

  • Methodological Answer : Employ enzyme-linked immunosorbent assays (ELISA) with cross-reactivity validation. For instance, use kits validated for Angiotensin II analogs, ensuring minimal cross-reactivity with metabolites like Angiotensin III or IV (e.g., cross-reactivity thresholds <1% for Angiotensin 1-7 or bradykinin). Include internal controls such as spiked recovery samples to validate assay accuracy in plasma or serum matrices .

Q. How do researchers ensure reproducibility in synthesizing and characterizing Angiotensin II analogs?

  • Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu chemistry. Purify peptides via reverse-phase HPLC (≥95% purity) and confirm identity using mass spectrometry (e.g., MALDI-TOF). For structural validation, circular dichroism (CD) spectroscopy can confirm secondary structure preservation post-modification. Document batch-to-batch variability in solubility and aggregation propensity .

Advanced Research Questions

Q. How can conflicting data on the cardiac remodeling effects of Angiotensin II analogs be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis, prioritizing randomized controlled trials (RCTs) and controlling for covariates like dosage, administration route, and comorbidities. Use tools like PRISMA guidelines for study selection and GRADE criteria for evidence quality assessment. Sensitivity analyses should explore heterogeneity sources (e.g., animal vs. human models, receptor expression variability). For example, reconcile discrepancies in hypertrophy outcomes by stratifying studies based on AT1/AT2 receptor ratios .

Q. What strategies optimize in vivo experimental design to isolate the effects of structural modifications in Angiotensin II analogs?

  • Methodological Answer : Use double-blind, randomized crossover studies in hypertensive rodent models. Control for endogenous Angiotensin II levels via ACE inhibitor pre-treatment. Employ telemetry for continuous blood pressure monitoring and echocardiography for cardiac function. Include dose-response curves to differentiate pharmacological efficacy from nonspecific effects. Validate receptor engagement via tissue-specific knockout models (e.g., AT1a receptor-null mice) .

Q. How should researchers address confounding variables when analyzing the role of Angiotensin II analogs in COVID-19 pathogenesis?

  • Methodological Answer : Design observational cohort studies with propensity score matching to adjust for comorbidities (e.g., diabetes, hypertension). Use multivariate regression to isolate the effects of ACEi/ARB use from other variables. For mechanistic studies, employ organoid models of SARS-CoV-2 infection to assess viral entry modulation via ACE2 expression levels, validated by qPCR and immunohistochemistry .

Q. What statistical approaches are robust for analyzing dose-dependent responses in Angiotensin II analog studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to fit dose-response data, accounting for inter-individual variability. Use Bayesian hierarchical models to pool data from multiple studies with varying protocols. For small-sample preclinical studies, leverage bootstrapping to estimate confidence intervals for EC50 values. Visualize results using forest plots or heatmaps to highlight efficacy trends across receptor subtypes .

Q. Data Interpretation and Validation

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy results for Angiotensin II analogs?

  • Methodological Answer : Perform ex vivo organ bath assays (e.g., aortic ring contraction) to bridge in vitro binding data with functional outcomes. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with physiological responses. For translational discordance, apply proteomic profiling (e.g., LC-MS/MS) to identify off-target interactions in vivo that are absent in simplified in vitro systems .

Q. What criteria should guide the selection of control groups in studies comparing Angiotensin II analogs?

  • Methodological Answer : Include three controls: (1) native Angiotensin II, (2) a known antagonist (e.g., losartan for AT1), and (3) vehicle-only. Use block randomization to distribute baseline characteristics evenly. For genetic models, validate receptor knockout efficiency via Western blot or flow cytometry. Report adherence to ARRIVE guidelines for preclinical rigor .

Q. How do researchers address ethical and reproducibility challenges in Angiotensin II analog studies?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). For animal studies, obtain ethics approval documenting humane endpoints and sample size justification. Use blinded analysis and pre-registered protocols (e.g., on Open Science Framework) to minimize bias. Disclose all conflicts of interest and funding sources .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWFECSPPTVQN-YXRHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191436
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38027-95-1
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.